(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one
Description
(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a bromophenyl group, a nitrobenzodioxole moiety, and a furanone core
Properties
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrNO6/c19-13-3-1-10(2-4-13)15-7-12(18(21)26-15)5-11-6-16-17(25-9-24-16)8-14(11)20(22)23/h1-8H,9H2/b12-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEINUAAQBBEGI-XGICHPGQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=C3C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C(=C2)/C=C\3/C=C(OC3=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Furanone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the Nitrobenzodioxole Moiety: This can be done through a condensation reaction with a nitrobenzodioxole derivative.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
(3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under appropriate conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromophenyl group could yield a variety of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one can be used as a building block for the synthesis of more complex molecules. It may also serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Biologically, this compound may be investigated for its potential as a pharmacophore in drug discovery. Its structural features could be optimized to enhance biological activity against specific targets.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. For example, modifications to the nitrobenzodioxole moiety could yield compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, such compounds may find applications in the development of new materials, such as polymers or dyes, due to their unique structural and electronic properties.
Mechanism of Action
The mechanism of action of (3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one would depend on its specific application. For example, if used as a drug, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
(3Z)-5-(4-chlorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one: Similar structure with a chlorine atom instead of bromine.
(3Z)-5-(4-methylphenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one: Similar structure with a methyl group instead of bromine.
(3Z)-5-(4-fluorophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one: Similar structure with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of (3Z)-5-(4-bromophenyl)-3-[(6-nitro-1,3-benzodioxol-5-yl)methylidene]furan-2-one lies in its specific combination of functional groups, which can impart distinct chemical reactivity and biological activity. The presence of the bromophenyl group, nitrobenzodioxole moiety, and furanone core makes it a versatile compound for various applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
